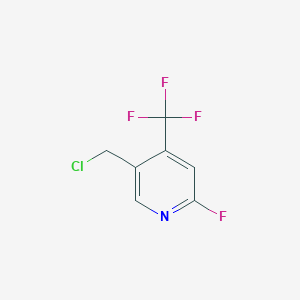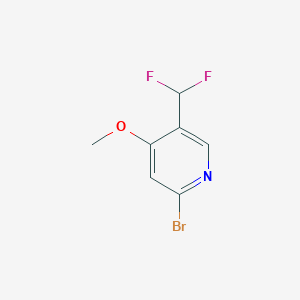![molecular formula C9H11N3O B13112322 (2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13112322.png)
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol typically involves several steps:
Cyclization: The initial step often involves the cyclization of pyrrole and pyrazine precursors.
Ring Annulation: This step involves the formation of the pyrrolopyrazine ring system through annulation reactions.
Cycloaddition: Cycloaddition reactions are employed to introduce additional functional groups into the pyrrolopyrazine scaffold.
Direct C-H Arylation: This method involves the direct arylation of the pyrrolopyrazine ring to introduce aryl groups.
Industrial Production Methods
Industrial production methods for pyrrolopyrazine derivatives, including this compound, often involve transition-metal-catalyzed reactions. These methods are efficient and scalable, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the pyrrolopyrazine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various functionalized pyrrolopyrazine derivatives, which exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: It is investigated for its potential as an antitumor agent and kinase inhibitor.
Industry: The compound is used in the development of organic materials and optoelectronic devices
Wirkmechanismus
The mechanism of action of (2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol involves its interaction with various molecular targets and pathways:
Kinase Inhibition: The compound inhibits kinase activity by binding to the ATP-binding site of the kinase enzyme.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Antitumor Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-Pyrrolo[2,3-b]pyrazine: Exhibits similar biological activities but with different potency and selectivity.
6H-Pyrrolo[3,4-b]pyrazine: Another pyrrolopyrazine derivative with distinct biological properties.
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
Uniqueness
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets .
Eigenschaften
Molekularformel |
C9H11N3O |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
(2,5-dimethylpyrrolo[2,3-b]pyrazin-7-yl)methanol |
InChI |
InChI=1S/C9H11N3O/c1-6-3-10-9-8(11-6)7(5-13)4-12(9)2/h3-4,13H,5H2,1-2H3 |
InChI-Schlüssel |
PMWQWKANIRXUEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2C(=N1)C(=CN2C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(1-Oxo-1lambda~5~-pyridin-2-yl)-6-(pyridin-2-yl)[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13112278.png)







![Ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13112319.png)

